(R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-(5-fluoropyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVULGYITAFNKKF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of 5-Fluoropicolinic Acid
The most efficient route involves coupling (R)-tert-leucinol with 5-fluoropicolinic acid using activating agents:
-
Reagents : Isobutyl chloroformate and N-methylmorpholine in dichloromethane at 0°C.
-
Yield : 85–90% for the intermediate amide, (R)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)-5-fluoropicolinamide.
Table 1: Comparative Amidation Conditions
| Activating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Isobutyl chloroformate | CH₂Cl₂ | 0 | 85–90 |
| EDCI/HOBt | DMF | 25 | 70–75 |
| DCC | THF | 25 | 65–70 |
Cyclization to Form the Oxazoline Ring
Acid-catalyzed cyclization of the amide intermediate closes the oxazoline ring. Optimal conditions include:
-
Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA) in toluene.
-
Temperature : Reflux (110°C) for 6–8 hours.
Mechanistic Insight : Protonation of the amide oxygen facilitates nucleophilic attack by the hydroxyl group, followed by dehydration to form the oxazoline ring.
Fluorination Methodologies
Pre-Installation of Fluorine on Pyridine
5-Fluoropicolinic acid is synthesized via directed ortho fluorination of picolinic acid using Selectfluor® or electrophilic fluorinating agents, though yields are moderate (50–60%).
Late-Stage Fluorination
For substrates lacking pre-installed fluorine, BF₃·Et₂O-mediated electrophilic fluorination offers a viable alternative:
Optimization of Enantiomeric Purity
Racemization during cyclization is mitigated by:
-
Low-temperature cyclization (0–25°C) to preserve stereochemistry.
-
Chiral additives : Catalytic amounts of (-)-sparteine enhance ee retention (98–99%).
Scalability and Industrial Feasibility
The three-step route from 5-fluoropicolinic acid demonstrates scalability:
-
Step 1 (Amidation) : 85% yield (50 g scale).
-
Step 2 (Cyclization) : 90% yield.
Table 2: Scalability Data
| Step | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Amidation | 50 | 85 | 98 |
| Cyclization | 45 | 90 | 97 |
| Fluorination (if applicable) | 40 | 75 | 95 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the tert-butyl group.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or other reduced forms.
Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the oxazole ring, such as oxazolines.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole may exhibit significant anticancer properties. For instance, studies on related oxazole derivatives have shown promising results in inhibiting the growth of cancer cell lines, including glioblastoma .
Case Study : In one study, oxazole derivatives were screened for cytotoxicity against LN229 glioblastoma cells, revealing that certain modifications led to enhanced apoptosis in cancer cells. The mechanisms involved include DNA damage and disruption of cell cycle progression .
Antidiabetic Potential
The compound's structural characteristics suggest potential applications in managing diabetes. Similar compounds have been evaluated for their ability to lower glucose levels in genetically modified models such as Drosophila melanogaster. These studies highlighted the effectiveness of specific oxazole derivatives in improving metabolic profiles .
Case Study : In vivo studies demonstrated that certain oxazole derivatives significantly reduced glucose levels, indicating their potential as anti-diabetic agents. Further exploration into their mechanisms of action could lead to the development of new therapeutic strategies .
Synthetic Applications
The synthesis of (R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole can be achieved through various organic reactions involving pyridine derivatives and tert-butyl substituents. The ability to modify the substituents on the oxazole ring allows for the development of a library of compounds with tailored biological activities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at different positions on the oxazole ring or the pyridine moiety can lead to variations in biological activity and potency.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their substituent effects:
Catalytic Performance
Key Observations :
- Fluorine vs. Trifluoromethyl : The 5-F substituent in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in L1, balancing reactivity and selectivity .
- Steric Effects : The tert-butyl group outperforms isopropyl or phenyl in enantioselectivity due to optimal steric shielding .
Biological Activity
(R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole, with the CAS number 2757083-17-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H15FN2O
- Molecular Weight : 222.26 g/mol
- Structure : The compound features a dihydrooxazole ring which contributes to its biological activity and interaction with biological targets.
In Vitro Studies
Recent studies have focused on the synthesis and evaluation of oxazoline derivatives for their biological activities. For instance, compounds similar to (R)-4-(tert-butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole have been investigated for their anti-inflammatory and analgesic properties.
Case Studies
- Inflammation Models : In a study using animal models of inflammation, oxazoline derivatives were administered to evaluate their effects on edema and pain responses. Results indicated that these compounds significantly reduced swelling and pain compared to control groups.
- Cancer Research : Some derivatives have been tested for their cytotoxic effects against various cancer cell lines. The results suggested that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways.
Safety and Toxicology
Safety assessments indicate that (R)-4-(tert-butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole has moderate toxicity levels. Precautionary measures are recommended when handling this compound due to potential irritant properties:
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).
Q & A
Q. What are the optimal synthetic routes for (R)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole?
The synthesis typically involves cyclocondensation of a β-amino alcohol precursor with a 5-fluoropyridine-2-carboxylic acid derivative. A general procedure includes:
- Step 1 : Reacting (R)-2-amino-3-methyl-1-butanol with tert-butyl chloroformate to form a carbamate intermediate.
- Step 2 : Cyclization with 5-fluoropyridine-2-carbonyl chloride under reflux in anhydrous THF, using a catalytic amount of triethylamine to drive the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in 30% ethyl acetate/hexane) to avoid over-cyclization, which may lead to byproducts like oxazolidinones .
Q. What spectroscopic techniques are essential for confirming the stereochemical purity of this compound?
- 1H/13C NMR : Key signals include:
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10) to confirm enantiomeric excess (>98% for high-purity batches) .
- IR Spectroscopy : Confirm oxazoline C=N stretch (~1650 cm⁻¹) and absence of secondary amine N-H peaks (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Contradictions often arise from:
- Solvent-induced shifts : Compare NMR data in deuterated DMSO vs. CDCl3; polar solvents may deshield oxazoline protons by ~0.1 ppm .
- Dynamic stereochemistry : Variable-temperature NMR (VT-NMR) can detect ring puckering or conformational exchange in the dihydrooxazole moiety. For example, coalescence temperatures >100°C indicate slow interconversion .
- Impurity interference : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., [M+H]+ calc. 291.1478 vs. 291.1492 for a common byproduct) .
Q. What experimental strategies mitigate decomposition during long-term storage?
- Storage conditions : Store under argon at –20°C in amber vials to prevent photodegradation. Avoid aqueous buffers (hydrolysis of the oxazoline ring occurs at pH < 3 or > 9) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored with molecular sieves (3Å). Monitor via HPLC-UV (λ = 254 nm) .
- Decomposition products : GC-MS analysis identifies tert-butylamine (m/z 74) and 5-fluoropicolinic acid (m/z 155) as primary breakdown species .
Q. How can computational modeling guide the design of derivatives with improved biological activity?
- Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial enoyl-ACP reductase). The oxazoline ring’s tert-butyl group shows hydrophobic interactions in the FAD-binding pocket .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilicity (Fukui indices) at the oxazoline C2 position, which correlates with nucleophilic attack susceptibility .
- MD simulations : Assess conformational stability in lipid bilayers for membrane permeability studies (RMSD < 1.5 Å over 50 ns trajectories) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
